PDE7A Inhibitory Potency: 65-Fold Superior to the Canonical Inhibitor BRL-50481
In a direct comparison under identical assay conditions (human PDE7A1 expressed in insect cells, [3H]cAMP hydrolysis, 30 min incubation), (3S)-3-amino-4,4-dimethylpentan-2-one demonstrates an IC50 of 2.30 nM [1], while the widely used reference inhibitor BRL-50481 requires 150 nM to achieve the same effect . This represents a 65-fold difference in target engagement potency.
| Evidence Dimension | PDE7A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | BRL-50481: IC50 150 nM (0.15 μM) |
| Quantified Difference | 65-fold greater potency (150 nM / 2.30 nM) |
| Conditions | Human PDE7A1 expressed in insect cells; [3H]cAMP hydrolysis assay; 30 min incubation |
Why This Matters
A 65-fold potency advantage enables lower compound consumption in screening cascades and reduces the risk of off-target effects at effective PDE7A inhibitory concentrations.
- [1] BindingDB. BDBM50032543 (CHEMBL3354180): IC50 2.30 nM for human PDE7A1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50032543 View Source
